2-Hydroxyethyl Methacrylate

Catalog No.
S564534
CAS No.
868-77-9
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl Methacrylate

CAS Number

868-77-9

Product Name

2-Hydroxyethyl Methacrylate

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3

InChI Key

WOBHKFSMXKNTIM-UHFFFAOYSA-N

SMILES

Array

solubility

Miscible with water and soluble in common org solvents
Solubility in water: miscible

Synonyms

2-Methyl-2-propenoic Acid 2-Hydroxyethyl Ester; 2-(Methacryloyloxy)ethanol; Acryester HISS; Acryester HO; Bisomer HEMA; Bisomer SR; Blemmer E; EB 109; Ethylene Glycol Methacrylate; Ethylene Glycol Monomethacrylate; GE 610; Glycol Methacrylate; Glyco

Canonical SMILES

CC(=C)C(=O)OCCO

The exact mass of the compound 2-Hydroxyethyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.77 mmiscible with water and soluble in common org solventssolubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24180. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxyethyl Methacrylate (HEMA) is a hydrophilic monomer characterized by its polymerizable methacrylate backbone and a pendant primary hydroxyl group. As a foundational building block in polymer science, HEMA is primarily procured for its ability to form biocompatible, high-water-content hydrogels and robust adhesion promoters. Its complete miscibility in water allows for solvent-free aqueous polymerization, while the steric hindrance of its alpha-methyl group ensures controlled curing kinetics. Commercially, HEMA serves as the baseline material for applications requiring optical clarity, physiological hydration, and precise crosslinking, making it a critical raw material for contact lenses, dental adhesives, and advanced drug delivery vehicles [1].

Substituting HEMA with closely related analogs fundamentally disrupts formulation stability, optical properties, and manufacturing reproducibility. Replacing HEMA with 2-Hydroxypropyl Methacrylate (HPMA) introduces severe solubility limitations—HPMA is only soluble in water up to 13%, forcing the use of organic co-solvents—and introduces isomeric impurities that cause unpredictable crosslinking kinetics [1]. Attempting to alter mechanical strength by substituting with Methyl Methacrylate (MMA) drastically reduces the equilibrium water content and triggers liquid-liquid phase separation, turning clear microporous gels into opaque, macroporous structures [2]. Furthermore, using the acrylate analog, 2-Hydroxyethyl Acrylate (HEA), removes the steric hindrance of the methacrylate group, leading to higher propagation rates that can cause thermal runaway and stress fractures during bulk casting [3].

Absolute Aqueous Miscibility for Solvent-Free Formulations

HEMA is distinguished by its exceptional hydrophilicity compared to its closest homolog, HPMA. While HEMA monomer is completely miscible in water in all proportions at 25 °C, HPMA is restricted to a maximum aqueous solubility of 13 wt%. Furthermore, low-molecular-weight HEMA oligomers remain fully water-soluble, whereas HPMA homopolymers are completely water-insoluble at physiological pH[1].

Evidence DimensionAqueous solubility limit at 25 °C
Target Compound Data100% (fully miscible in all proportions)
Comparator Or BaselineHPMA: 13 wt% maximum solubility
Quantified Difference>87% difference in aqueous solubility threshold
ConditionsMonomer dissolution in pure water at 25 °C

Enables buyers to formulate high-water-content hydrogels and biological adhesives without the need for volatile organic co-solvents or complex emulsion techniques.

Isomeric Purity and Crosslinking Reproducibility

Commercial procurement of functional monomers requires predictable reactivity for post-polymerization modification. HEMA provides a single structural isomer with a highly reactive primary alcohol. In contrast, commercial HPMA is inherently produced as a mixture of isomers, predominantly containing a less reactive secondary alcohol (2-hydroxypropyl methacrylate) alongside a primary alcohol isomer (1-methyl-2-hydroxyethyl methacrylate) [1]. This isomeric variability in HPMA leads to inconsistent crosslinking densities and unpredictable functionalization kinetics.

Evidence DimensionHydroxyl group availability and isomeric composition
Target Compound DataHEMA: 100% primary alcohol isomer
Comparator Or BaselineCommercial HPMA: Mixture of secondary (major) and primary (minor) alcohol isomers
Quantified DifferenceElimination of secondary alcohol steric hindrance and isomeric variability
ConditionsCommercial monomer procurement and subsequent hydroxyl-targeted crosslinking

Strict isomeric purity is critical for regulated biomedical manufacturing, ensuring batch-to-batch kinetic reproducibility.

Phase Morphology and Optical Clarity in Hydrogel Networks

The balance of hydrophilic and hydrophobic monomers dictates the micro-architecture of hydrogels. Pure HEMA formulations polymerize into optically clear, microporous networks with high equilibrium water content. The introduction of hydrophobic analogs like MMA rapidly degrades this structure; adding just 10 wt% MMA to a HEMA/water formulation accelerates the onset of liquid-liquid phase separation to approximately 105 seconds, resulting in an opaque, macroporous material [1].

Evidence DimensionOnset time of liquid-liquid phase separation
Target Compound DataPure HEMA: Forms stable, clear microporous gels
Comparator Or BaselineHEMA with 10 wt% MMA: Phase separates in ~105 seconds
Quantified DifferenceShift from stable single-phase microporous gel to rapid biphasic macroporous separation
ConditionsBulk polymerization in 25-30 wt% monomer/water mixtures at room temperature

Procurement of pure HEMA is strictly required for applications demanding optical transparency and homogeneous hydration, such as contact lenses.

Propagation Kinetics and Exotherm Control in Bulk Casting

The choice between methacrylate and acrylate backbones significantly impacts manufacturing safety and defect rates. HEMA possesses an alpha-methyl group that provides steric hindrance, resulting in a lower radical propagation rate coefficient compared to 2-Hydroxyethyl Acrylate (HEA). HEA is characterized by propagation values up to a factor of two higher than comparable methacrylates, driven by intermolecular hydrogen bonding that increases double-bond reactivity [1]. This rapid propagation in HEA can lead to severe thermal exotherms during bulk polymerization.

Evidence DimensionRadical propagation rate coefficient
Target Compound DataHEMA: Lower, controlled propagation rate due to alpha-methyl steric hindrance
Comparator Or BaselineHEA: Propagation values up to 2x higher than corresponding methacrylates
Quantified DifferenceSignificantly reduced reaction velocity and heat generation in HEMA
ConditionsLow-conversion solution or bulk radical copolymerization

HEMA prevents thermal runaway and internal stress fracturing during the bulk casting of thick hydrogel components, ensuring higher manufacturing yields.

Optically Clear Ophthalmic Devices and Contact Lenses

Because pure HEMA avoids the rapid liquid-liquid phase separation seen with MMA copolymers, it maintains a stable, optically clear microporous structure with high equilibrium water content. This makes it the mandatory procurement choice for soft contact lenses and intraocular implants where transparency and oxygen permeability are non-negotiable[1].

Aqueous-Processed Biological Adhesives and Hydrogels

HEMA's 100% miscibility in water at 25 °C allows manufacturers to formulate fully aqueous, solvent-free hydrogels. This is a critical advantage over HPMA, which caps out at 13% solubility and requires undesirable organic co-solvents, making HEMA the necessary choice for biocompatible tissue engineering scaffolds [2].

Reproducible Surface Functionalization and Coating

Utilizing HEMA ensures that all pendant hydroxyl groups are highly reactive primary alcohols. This isomeric purity, absent in commercial HPMA mixtures, guarantees batch-to-batch reproducibility in crosslinking density for medical device coatings and dental primers[3].

Bulk Casting of Thick-Walled Polymeric Components

The lower radical propagation rate of the methacrylate backbone compared to HEA allows for controlled, slow-curing bulk polymerizations. This thermal control prevents internal stress fractures and boiling defects when casting thick hydrogel molds or structural biomedical components [4].

Physical Description

Liquid
Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS]
COLOURLESS LIQUID.

Color/Form

Clear mobile liquid

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.062994177 Da

Monoisotopic Mass

130.062994177 Da

Boiling Point

67 °C @ 3.5 mm Hg
250Â °C (calculated)

Flash Point

97 °C (closed cup)
97Â °C c.c.

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.5

Density

1.034 @ 25 °C/4 °C
1.07 g/cm³

LogP

0.47 (LogP)
log Kow= 0.47
0.42

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

FP: -12 °C

UNII

6E1I4IV47V

Related CAS

25249-16-5
9016-69-7
25736-86-1

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pharmacology

2-Hydroxyethyl Methacrylate is a hydroxyester compound and a resin monomer used in desensitizing dentin. By applying 2-hydroxyethyl methacrylate locally to sensitive teeth, sensitive areas in the teeth get sealed and block the dentinal tubules at the dentin surface from stimuli that cause pain. This prevents excitation of the tooth nerve and relieves pain caused by tooth hypersensitivity.

Vapor Pressure

0.12 [mmHg]
0.126 mm Hg @ 25 °C
Vapor pressure, Pa at 25Â °C: 17

Pictograms

Irritant

Irritant

Other CAS

12676-48-1
868-77-9
25249-16-5

Metabolism Metabolites

SMALL QUANTITIES OF METHACRYLATES MAY READILY BE METABOLIZED BY SAPONIFICATION INTO THE ALCOHOL AND METHACRYLIC ACID. THE LATTER MAY FORM AN ACETYL-COENZYME DERIVATIVE, WHICH THEN ENTERS THE NORMAL LIPID METABOLISM. /METHACRYLATES/

Wikipedia

(Hydroxyethyl)methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
REACTION OF METHACRYLIC ACID WITH ETHYLENE OXIDE; TRANSESTERIFICATION OR ESTERIFICATION OF ETHYLENE GLYCOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.
Hydroxyalkyl methacrylates are prepared by the addition of methacrylic acid to the epoxide ring of alkylene oxides to form hydroxyalkyl methacrylates, ie, beta-hydroxyethyl and hydroxypropyl methacrylate. Oxides other than ethylene oxide give isomeric products; commercial hydroxypropyl methacrylate has about a 2-to-1 ratio of 2-hydroxypropyl methacrylate to 1-methyl-2-hydroxyethyl methacrylate. Effective catalysts include tertiary amines, anion-exchange resins, ferric chloride, and lithium methacrylate.

General Manufacturing Information

Paint and Coating Manufacturing
Adhesive Manufacturing
Construction
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/
In hydrogel contact lenses

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Stability Shelf Life

AN INHIBITOR IS USUALLY ADDED TO SOLUTIONS TO PROLONG SHELF LIFE.

Dates

Last modified: 08-15-2023

A new biodegradable nano cellulose-based drug delivery system for pH-controlled delivery of curcumin

T S Anirudhan, V Manjusha, V Chithra Sekhar
PMID: 34097960   DOI: 10.1016/j.ijbiomac.2021.06.010

Abstract

Targeted delivery and controlled release of drugs are attractive methods for avoiding the drug's leakage during blood circulation and burst release of the drug. We prepared a nano cellulose-based drug delivery system (DDS) for the effective delivery of curcumin (CUR). In the present scenario, the role of nanoparticles in fabricating the DDS is an important one and was characterized using various techniques. The drug loading capacity was high as 89.2% at pH = 8.0, and also the maximum drug release takes place at pH = 5.5. In vitro cell viability studies of DDS on MDA MB-231; breast cancer cells demonstrated its cytotoxicity towards cancer cells. The prepared DDS was also examined for apoptosis, hemocompatibility, and Chorioallantoic membrane (CAM) studies to assess its pharmaceutical field application and the investigation results recommended that it may serve as a potential device for targeted delivery and controlled release of CUR for cancer treatment.


Removal of Heavy Metal Ions from Wastewater Using Hydroxyethyl Methacrylate-Modified Cellulose Nanofibers: Kinetic, Equilibrium, and Thermodynamic Analysis

Mohamed Gouda, Abdullah Aljaafari
PMID: 34207326   DOI: 10.3390/ijerph18126581

Abstract

The objective of this work was to fabricate modified cellulose nanofibers (CNFs) for the removal of heavy metal ions (Cd
and Pb
) from wastewater. Cellulose was modified with 2-hydroxyethyl methacrylate (HEMA) via grafting copolymerization using the microwave-assisted technique in the presence of ceric ammonium nitrate (CAN) as an initiator. Prepared cellulose-graft-(2-hydroxyethyl methacrylate) (HEMA/C) copolymers were characterized using Fourier transform infrared spectroscopy (FT-IR) and scanning electron microscopy (SEM). Different factors affecting the graft yield, such as irradiation time, monomer concentrations, and initiator concentrations, were investigated. Furthermore, cellulose-graft-(2-hydroxyethyl methacrylate) copolymer nanofibers (HEMA/CNF) were fabricated by electrospinning using
,
-dimethylacetamide-LiCl as a solvent. Electrospun nanofiber copolymers were characterized using SEM and thermogravimetric analysis (TGA). Operating parameters, including time, starting metal concentrations, and adsorbent concentration, were analyzed at a pH of 5.6 for the two metal ions. The best-fit model of adsorption energy was the pseudo-second-order model, and adsorption isotherms at equilibrium were well described by the Langmuir and Freundlich models. The negative values of ΔG and positive values of ΔH and ΔS suggest that the adsorption of Cd
and Pb
ions onto electrospun HEMA/CNF is a spontaneous, endothermic, and favorable reaction.


Surface light scattering from 1-piece hydrophobic acrylic intraocular lenses with hydroxyethyl methacrylate: contralateral observation for 7 years

Katsuhito Kinoshita, Kazunori Miyata, Ryohei Nejima, Masato Honbo, Yosai Mori, Keiichiro Minami
PMID: 33769764   DOI: 10.1097/j.jcrs.0000000000000621

Abstract

To quantitatively and intraindividually compare surface light scattering for 7 years after implantation of Clareon and AcrySof intraocular lenses (IOLs).
Miyata Eye Hospital, Miyazaki, Japan.
Retrospective comparative case series.
Clinical records of eyes that had contralateral implantation of SN60WF and SY60WF IOLs were reviewed. Light scattering on the anterior surface of IOLs, corrected distance visual acuity (CDVA), and mesopic and photopic contrast sensitivities were examined at 1 year, 3 years, and 7 years postoperatively, and they were intraindividually compared.
34, 19, and 16 patients visited at 1 year, 3 years, and 7 years postoperatively, respectively. Surface light scattering in eyes with SY60WF IOL was significantly reduced, and the rate of increase was 2.74 computer compatible tapes per year. Although there were prominent increases in eyes with SN60WF IOL, no statistically significant difference was found in their CDVA and contrast sensitivities.
In eyes with Clareon IOLs, the development of surface light scattering was suppressed up to 7 years. The increase rate demonstrated that the visual acuity would be least deteriorated up to 12 years postoperatively, whereas the influence of straylight induced should be investigated.


Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid

Elżbieta Czarnecka, Jacek Nowaczyk
PMID: 33919275   DOI: 10.3390/ijms22094325

Abstract

Three polymers with excellent absorption properties were synthesized by graft polymerization: soluble starch-g-poly(acrylic acid-co-2-hydroxyethyl methacrylate), poly(vinyl alcohol)/potato starch-g-poly(acrylic acid-co-acrylamide), poly(vinyl alcohol)/potato starch-g-poly(acrylic acid-co-acrylamide-co-2-acrylamido-2-methylpropane sulfonic acid). Ammonium persulfate and potassium persulfate were used as initiators, while
'-methylenebisacrylamide was used as the crosslinking agent. The molecular structure of potato and soluble starch grafted by synthetic polymers was characterized by means of Fourier Transform Infrared Spectroscopy (FTIR). The morphology of the resulting materials was studied using a scanning electron microscope (SEM). Thermal stability was tested by thermogravimetric measurements. The absorption properties of the obtained biopolymers were tested in deionized water, sodium chroma solutions of various concentrations and in buffer solutions of various pH.


Fast Thermoresponsive Poly(oligoethylene glycol methacrylate) (POEGMA)-Based Nanostructured Hydrogels for Reversible Tuning of Cell Interactions

Fei Xu, Angus Lam, Zhicheng Pan, Gurpreet Randhawa, Makenzie Lamb, Heather Sheardown, Todd Hoare
PMID: 33570906   DOI: 10.1021/acsbiomaterials.0c01552

Abstract

Reactive electrospinning is demonstrated as a viable method to create fast-responsive and degradable macroporous thermoresponsive hydrogels based on poly(oligoethylene glycol methacrylate) (POEGMA). Hydrazide- and aldehyde-functionalized POEGMA precursor polymers were coelectrospun to create hydrazone cross-linked nanostructured hydrogels in a single processing step that avoids the need for porogens, phase separation-driving additives, or scaffold postprocessing. The resulting nanostructured hydrogels can respond reversibly and repeatedly to changes in external temperature within seconds, in contrast to the minutes-to-hours response time observed with bulk hydrogels. Furthermore, nearly quantitative cell delamination can be achieved within 2 min of incubation at 4 °C, resulting in the recovery of as many or more (as well as more proliferatively active) cells from the substrate relative to the conventional trypsinization protocol. The combined macroporosity, nanoscale feature size, and interfacial switching potential of these nanostructured hydrogels thus offer promise for manipulating cell-hydrogel interactions as well as other applications in which rapid responses to external stimuli are desirable.


Influence of 2-hydroxyethyl methacrylate (HEMA) exposure on angiogenic differentiation of dental pulp stem cells (DPSCs)

André Jochums, Joachim Volk, Renke Perduns, Melanie Plum, Peter Schertl, Athina Bakopoulou, Werner Geurtsen
PMID: 33579530   DOI: 10.1016/j.dental.2020.12.008

Abstract

The angiogenic differentiation of dental pulp stem cells (DPSCs) is important for tissue homeostasis and wound healing. In this study the influence of 2-hydroxyethyl methacrylate (HEMA) on angiogenic differentiation was investigated.
To evaluate HEMA effects on angiogenic differentiation, DPSCs were cultivated in angiogenic differentiation medium (ADM) in the presence or absence of non-toxic HEMA concentrations (0.1 mM and 0.5 mM). Subsequently, angiogenic differentiation was analyzed on the molecular level by qRT-PCR and protein profiler analyzes of angiogenic markers and flow cytometry of PECAM1. The influence of HEMA on angiogenic phenotypes was analyzed by cell migration and sprouting assays.
Treatment with 0.5 mM HEMA during differentiation can lead to a slight reduction of angiogenic markers on mRNA level. HEMA also seems to slightly reduce the quantity of angiogenic cytokines (not significant). However, these HEMA concentrations have no detectable influence on cell migration, the abundance of PECAM1 and the formation of capillaries. Higher concentrations caused primary cytotoxic effects in angiogenic differentiation experiments conducted for longer periods than 72 h.
Non-cytotoxic HEMA concentrations seem to have a minor impact on the expression of angiogenic markers, essentially on the mRNA level, without affecting the angiogenic differentiation process itself on a detectable level.


Identifying frailty in clinically fit patients diagnosed with hematological malignancies using a simple clinico-biological screening tool: The HEMA-4 study

Vincent Thibaud, Laurence Denève, Stéphanie Dubruille, Cindy Kenis, Michel Delforge, Catherine Cattenoz, Dominique Somme, Hans Wildiers, Thierry Pepersack, Thierry Lamy, Dominique Bron
PMID: 33648903   DOI: 10.1016/j.jgo.2021.02.019

Abstract

This study aims to develop and validate a simple score to estimate survival in the older population suffering from malignant hemopathies.
We prospectively recruited 285 patients, aged ≥65 years, admitted to receive chemotherapy. At inclusion, a geriatric assessment was performed. Cox proportional hazards models were performed to assess correlations between vulnerabilities and one-year survival. We developed a frailty score, HEMA-4, based on the most powerful prognostic factors. It was externally confirmed with an independent cohort.
In the development cohort, 206 patients were evaluable. Mean age was 76 years (range 65-90). The HEMA-4 score was created based on four independent predictive factors for survival: cognitive impairment (MMSE<27), comorbidities (≥2 on Charlson comorbidity index), CRP (≥10 mg/L) and low albumin level (<35 g/L). The population was stratified into three groups: good prognosis (score = 0-1, n = 141), intermediate prognosis (score = 2, n = 37) and poor prognosis (score = 3-4, n = 28). Their respective one-year survival was 74%, 51% (HR = 2.30; 95% CI =1.31-4.05; p < 0.01) and 36% (HR = 3.95; 95% CI =2.23-6.98; p < 0.01). In the validation cohort (n = 25), the one-year survival was 78% in the good prognosis group (n = 9) and 50% in the intermediate prognosis group (n = 6). The poor prognosis group had a median survival of four months in the development cohort and six months in the validation cohort (n = 10).
The HEMA-4 score is a simple score that combines cognitive impairment, comorbidities, inflammation and low albumin level. Our data suggest that it predicts survival among older patients suffering from malignant hemopathies referred to receive chemotherapy regardless of their chronological age.


Electrospun GelMA fibers and p(HEMA) matrix composite for corneal tissue engineering

Tugce A Arica, Meltem Guzelgulgen, Ahu Arslan Yildiz, Mustafa M Demir
PMID: 33545871   DOI: 10.1016/j.msec.2020.111720

Abstract

The development of biocompatible and transparent three-dimensional materials is desirable for corneal tissue engineering. Inspired from the cornea structure, gelatin methacryloyl-poly(2-hydroxymethyl methacrylate) (GelMA-p(HEMA)) composite hydrogel was fabricated. GelMA fibers were produced via electrospinning and covered with a thin layer of p(HEMA) in the presence of N,N'-methylenebisacrylamide (MBA) as cross-linker by drop-casting. The structure of resulting GelMA-p(HEMA) composite was characterized by spectrophotometry, microscopy, and swelling studies. Biocompatibility and biological properties of the both p(HEMA) and GelMA-p(HEMA) composite have been investigated by 3D cell culture, red blood cell hemolysis, and protein adsorption studies (i.e., human serum albumin, human immunoglobulin and egg white lysozyme). The optical transmittance of the GelMA-p(HEMA) composite was found to be approximately 70% at 550 nm. The GelMA-p(HEMA) composite was biocompatible with tear fluid proteins and convenient for cell adhesion and growth. Thus, as prepared hydrogel composite may find extensive applications in future for the development of corneal tissue engineering as well as preparation of stroma of the corneal material.


Synthesis and Evaluation of AlgNa-g-Poly(QCL-co-HEMA) Hydrogels as Platform for Chondrocyte Proliferation and Controlled Release of Betamethasone

Jomarien García-Couce, Marioly Vernhes, Nancy Bada, Lissette Agüero, Oscar Valdés, José Alvarez-Barreto, Gastón Fuentes, Amisel Almirall, Luis J Cruz
PMID: 34072090   DOI: 10.3390/ijms22115730

Abstract

Hydrogels obtained from combining different polymers are an interesting strategy for developing controlled release system platforms and tissue engineering scaffolds. In this study, the applicability of sodium alginate-g-(QCL-co-HEMA) hydrogels for these biomedical applications was evaluated. Hydrogels were synthesized by free-radical polymerization using a different concentration of the components. The hydrogels were characterized by Fourier transform-infrared spectroscopy, scanning electron microscopy, and a swelling degree. Betamethasone release as well as the in vitro cytocompatibility with chondrocytes and fibroblast cells were also evaluated. Scanning electron microscopy confirmed the porous surface morphology of the hydrogels in all cases. The swelling percent was determined at a different pH and was observed to be pH-sensitive. The controlled release behavior of betamethasone from the matrices was investigated in PBS media (pH = 7.4) and the drug was released in a controlled manner for up to 8 h. Human chondrocytes and fibroblasts were cultured on the hydrogels. The MTS assay showed that almost all hydrogels are cytocompatibles and an increase of proliferation in both cell types after one week of incubation was observed by the Live/Dead
assay. These results demonstrate that these hydrogels are attractive materials for pharmaceutical and biomedical applications due to their characteristics, their release kinetics, and biocompatibility.


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